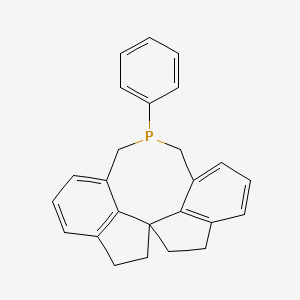![molecular formula C26H25N5O5S B2620731 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 2034274-49-0](/img/structure/B2620731.png)
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound known for its applications in various scientific research fields. With a unique structural framework, it possesses interesting properties that make it a candidate for different chemical, biological, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide generally involves multi-step reactions, starting with the formation of the 1H-pyrazole core. This is typically achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone compound under acidic or basic conditions. The amino and phenylamino groups are then introduced via nucleophilic substitution reactions. Sulfonylation with tosyl chloride provides the tosyl group, followed by the addition of the benzo[d][1,3]dioxol-5-ylmethyl moiety through a nucleophilic acyl substitution. The final step often includes purification via recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced at scale, batch synthesis methods are typically employed with careful monitoring of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could potentially increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can modify the tosyl group or other substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate
Reducing agents like lithium aluminum hydride or sodium borohydride
Bases like sodium hydroxide for nucleophilic substitutions
Major Products
Various oxides and hydroxyl derivatives from oxidation
Amines from reduction of nitro groups
Substituted pyrazole derivatives from nucleophilic substitution
Scientific Research Applications
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in oncology due to its ability to interact with various cellular pathways.
Industry: Utilized in materials science for the development of new polymers or as a part of catalytic systems.
Mechanism of Action
The compound’s effects are often a result of its interaction with specific molecular targets. It can act by binding to enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxol-5-ylmethyl moiety is particularly noted for interacting with cellular membranes, potentially altering signaling pathways. The presence of tosyl and amino groups allows for a range of biochemical interactions that can inhibit or activate specific proteins.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide stands out due to its unique combination of functional groups which confer distinct biochemical and chemical properties.
Similar Compounds
3-(phenylamino)-5-(p-tolyl)-1H-pyrazole
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tosyl-1H-pyrazole
1H-pyrazole-5-amine derivatives
These compounds share structural motifs but differ in their functional group arrangements, leading to varied reactivity and application profiles.
There you go. Is there anything you'd like to dive deeper into?
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-17-7-10-20(11-8-17)37(33,34)24-25(27)31(30-26(24)29-19-5-3-2-4-6-19)15-23(32)28-14-18-9-12-21-22(13-18)36-16-35-21/h2-13H,14-16,27H2,1H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFZBKZGMHEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2620649.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)


![ethyl (4Z)-2-methyl-5-oxo-4-({[(oxolan-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)
![4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2620663.png)
![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)


